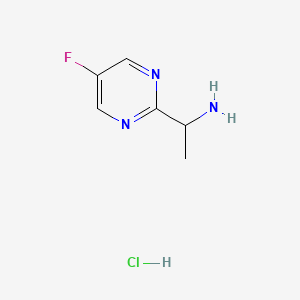

1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride

Description

1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride is a fluorinated pyrimidine derivative featuring a primary amine group linked to a pyrimidine ring substituted with fluorine at position 5. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications, particularly in drug discovery targeting kinases or nucleotide-binding proteins . Its molecular formula is C₆H₉ClFN₃, with a molecular weight of 177.61 g/mol (calculated).

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXIYWZAHFHREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride can be achieved through various methods. One notable method involves the use of immobilized amine transaminase from Vibrio fluvialis. This enzyme catalyzes the enantioselective amination of ketones using simple amines as amino donors and pyridoxal 5-phosphate as a cofactor . The process involves the reaction of a fluorinated ketone with (S)-α-methylbenzylamine in the presence of the enzyme, resulting in the formation of optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, which is then converted to its hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow biotransformation. This method involves the use of a packed-bed reactor with immobilized amine transaminase, allowing for a continuous and efficient synthesis process. The use of dimethyl carbonate as a green co-solvent enhances the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild heating.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents on the pyrimidine ring.

Oxidation and Reduction Reactions: Products include imines, secondary amines, and other reduced forms of the original compound.

Scientific Research Applications

Scientific Research Applications of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride

This compound is a compound with significant applications in scientific research, particularly in chemistry, biology, and medicine. This compound and its derivatives are explored for their potential in developing antiviral and anticancer drugs. The presence of the fluorine atom enhances its stability, lipophilicity, and interaction capabilities with biological targets, making it valuable in drug discovery and development.

Chemical Reactions and Building Block

- Synthesis of Complex Compounds : this compound serves as a building block for synthesizing more complex fluorinated compounds. It is also a crucial chiral intermediate in synthesizing AZD1480, a JAK2 kinase inhibitor.

- Reactions : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation : The amine group can be oxidized to form corresponding imines or nitriles.

- Reduction : It can be reduced to form secondary or tertiary amines.

- Substitution : Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

- Enzyme Inhibition : 1-(5-Fluoropyrimidin-2-yl)ethanone can inhibit the activity of certain kinases by binding to their active sites, blocking the phosphorylation of target proteins, which can suppress cell proliferation and induce apoptosis in cancer cells.

- Molecular Target Interaction : The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, where the fluoropyrimidine moiety enhances binding affinity and selectivity, modulating biological pathways.

- Pharmaceutical Applications : It is a potential intermediate in synthesizing pharmaceutical agents, especially those targeting neurological and oncological conditions. For example, (S)-1-(5-fluoropyrimidin-2-yl)ethanamine is a crucial chiral intermediate in synthesizing AZD1480, a JAK2 kinase inhibitor.

- Antitumor and Antiviral Properties : Research indicates that this compound may exhibit antitumor and antiviral properties. Its structural similarity to nucleobases enables it to interfere with nucleic acid synthesis, which is critical in cancer therapy.

Case Studies and Research Findings

- Anticancer Activity : Studies have reported that this compound hydrochloride has notable biological properties as an anticancer agent. Its mechanism may involve the disruption of nucleic acid synthesis pathways.

- Enzyme Interaction : Interaction studies demonstrate that this compound can bind to various biological targets relevant in disease pathways, affecting enzyme activity involved in metabolic processes.

- Synthesis and Biotransformation : Recent advancements in biocatalysis have improved the synthesis of this compound using immobilized enzymes, enhancing yield and enantioselectivity.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 1-(Pyrimidin-2-yl)ethanamine | C₅H₇N₃ | Exhibits lower potency compared to fluorinated analogs |

| 1-(5-Chloropyrimidin-2-yl)ethanamine | C₆H₈ClN₂ | Shows different binding affinities in biological assays |

| 1-(5-Methylpyrimidin-2-yl)ethanamine | C₇H₉N₂ | Displays distinct pharmacological profiles |

Industrial Production

- Methods : Industrial production of (R)-1-(5-Fluoropyrimidin-2-YL)ethanamine may involve optimizing reaction conditions such as enzyme loading, substrate concentration, temperature, and pH to maximize conversion and yield.

- Biocatalysis : The use of biocatalysts in a continuous flow reactor can enhance the efficiency and scalability of the process.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. As an intermediate in the synthesis of kinase inhibitors, it plays a crucial role in inhibiting the activity of these enzymes, which are involved in various signaling pathways related to cell growth and proliferation. The inhibition of kinases can lead to the suppression of cancer cell growth and the modulation of immune responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(5-fluoropyrimidin-2-yl)ethan-1-amine hydrochloride and related compounds:

Structural and Functional Comparisons

a. Pyrimidine vs. Pyridine Derivatives

- Target Compound : The pyrimidine ring (two nitrogen atoms) is more electron-deficient than pyridine (one nitrogen), favoring interactions with electron-rich protein residues. The 5-fluorine substitution further polarizes the ring .

- The dihydrochloride salt increases solubility but adds molecular weight .

b. Substituent Effects

c. Heterocycle Variations

- However, its larger aromatic system increases lipophilicity, which could affect pharmacokinetics .

Physicochemical and Pharmacokinetic Implications

- Solubility: Dihydrochloride salts (e.g., compounds in ) generally exhibit higher aqueous solubility than mono-hydrochloride salts like the target compound.

- Molecular Weight : The target compound’s lower molecular weight (~177 g/mol) may favor better bioavailability compared to bulkier analogs (e.g., 229.72 g/mol benzothiophene derivative) .

Biological Activity

1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride, also known as (S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride, is a derivative of pyrimidine characterized by the presence of a fluorine atom on the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious disease research.

- Molecular Formula : C₆H₈ClFN₂

- IUPAC Name : (S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride

- CAS Number : 935667-21-3

The compound is typically synthesized through fluorination of pyrimidine derivatives followed by amination, leading to a stable hydrochloride form that enhances solubility and bioavailability .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity, which may influence various biochemical pathways, including those involved in cancer cell proliferation and antibiotic resistance mechanisms .

Anticancer Activity

Research indicates that this compound may act as an inhibitor in several cancer-related biochemical pathways. For instance, it has been studied for its potential as a Jak2 inhibitor, which is significant in treating myeloproliferative neoplasms characterized by mutations in the Jak2 gene. A related compound demonstrated efficacy in inhibiting Jak2 V617F cell lines in vitro and showed promising results in vivo .

Antimicrobial Properties

Emerging studies suggest that this compound exhibits antibacterial activity. Its structural similarity to other pyrimidine-containing compounds allows it to interact with bacterial enzymes, potentially leading to the development of new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(5-Fluoropyrimidin-2-yl)ethanamine | Contains a single amine group; lacks dihydrochloride | Simplified structure; less hydrophilic |

| (5-Fluoropyrimidin-2-yl)methanamine hydrochloride | Similar pyrimidine structure | Enhanced stability due to fluorination |

| 4-Aminopyrimidine | Amino group at position 4 of pyrimidine | Known for anti-cancer properties |

This table highlights the unique aspects of 1-(5-fluoropyrimidin-2-yl)ethanamine compared to its analogs, particularly its enhanced solubility and potential for higher biological activity due to the fluorine substitution.

Study on Anticancer Properties

A significant study explored the efficacy of a related compound (AZD1480), which is structurally analogous to 1-(5-fluoropyrimidin-2-yl)ethanamine. It was found to inhibit Jak2 signaling pathways effectively, demonstrating a reduction in cell proliferation in myeloproliferative neoplasms. This study underscores the therapeutic potential of pyrimidine derivatives in cancer treatment .

Antimicrobial Activity Assessment

In another study, various pyrimidine derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to 1-(5-fluoropyrimidin-2-yl)ethanamine exhibited significant antibacterial effects, suggesting a pathway for developing novel antibiotics targeting resistant strains .

Q & A

Basic: What are the common synthetic methodologies for preparing 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A key route is the introduction of the fluoropyrimidine moiety via Chan–Evans–Lam coupling , which enables N1-arylation or alkylation of the pyrimidin-2(1H)-one scaffold. For example:

- Step 1: Prepare the fluoropyrimidine core using boronic acids or alkyl halides under catalytic conditions (Cu or Pd catalysts).

- Step 2: Functionalize the amine group via reductive amination or direct alkylation.

- Step 3: Hydrochloride salt formation through acid-base titration .

Reaction optimization may require inert atmospheres (e.g., N₂), anhydrous solvents (e.g., THF or DCM), and controlled temperatures (60–100°C) to achieve >70% yields .

Advanced: How can reaction conditions be optimized for Chan–Evans–Lam coupling in fluoropyrimidine derivatives?

Methodological Answer:

Key parameters for optimizing C–N cross-coupling include:

- Catalyst System: Use Cu(OAc)₂ (10 mol%) with ligands like 1,10-phenanthroline to enhance stability and selectivity.

- Base Selection: Triethylamine (TEA) or K₂CO₃ in polar aprotic solvents (DMF, MeCN) improves reaction efficiency.

- Substrate Pre-activation: Pre-treat boronic acids with molecular sieves to remove moisture, reducing side reactions.

- Temperature Control: Maintain 60–80°C for 12–24 hours to balance reaction rate and byproduct formation.

Validation via LC-MS or NMR is critical to monitor regioselectivity, especially when introducing bulky aryl groups .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Standard characterization includes:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the fluoropyrimidine ring (δ ~8.5 ppm for aromatic protons) and amine hydrochloride salt (broad singlet ~2.5 ppm).

- HPLC-PDA/MS: Use a C18 column with a buffer (e.g., 15.4 g ammonium acetate in 1 L H₂O, pH 6.5 adjusted with acetic acid) to assess purity (>95%) and detect degradation products .

- Elemental Analysis: Verify C, H, N, and Cl content (±0.4% theoretical values).

Advanced: How do structural modifications impact biological activity in fluoropyrimidine derivatives?

Methodological Answer:

The 5-fluoro group enhances metabolic stability and DNA interaction, while the ethanamine side chain influences receptor binding. For example:

- Fluorine Position: 5-Fluorine increases electron-withdrawing effects, altering π-stacking in DNA/RNA binding (e.g., inhibition of methyltransferases ).

- Amine Functionalization: Substitution with bulky groups (e.g., cyclopropyl) may reduce solubility but improve target selectivity.

Experimental Design: - Conduct SAR studies using analogs with varied substituents.

- Use in vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking to correlate structure-activity trends .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of HCl vapors.

- Storage: Keep in sealed containers under dry, inert conditions (20–25°C). Desiccate to prevent hydrolysis.

- Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Avoid water to prevent exothermic reactions .

Advanced: How to resolve contradictions in solubility data for fluoropyrimidine hydrochloride salts?

Methodological Answer:

Discrepancies arise from varying counterions or crystallinity. To standardize:

- Solvent Screening: Test solubility in DMSO, H₂O, and EtOH using nephelometry or UV-Vis.

- Crystallinity Analysis: Compare DSC thermograms (melting points) and PXRD patterns to identify polymorphic forms.

- Ion Exchange: Convert the hydrochloride salt to freebase or alternative salts (e.g., trifluoroacetate) and reassess solubility .

Basic: What are the primary applications in medicinal chemistry research?

Methodological Answer:

This compound serves as:

- A building block for kinase inhibitors (e.g., targeting EGFR or VEGFR).

- A probe for studying fluoropyrimidine-DNA interactions (e.g., via fluorescence quenching assays).

- A precursor for radiolabeled tracers (e.g., ¹⁸F analogs for PET imaging) .

Advanced: How to analyze degradation pathways under accelerated stability conditions?

Methodological Answer:

- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Analytical Tools:

- UPLC-QTOF to identify degradation products (e.g., defluorination or oxidation byproducts).

- pH stability studies (2–12) to assess hydrochloride salt dissociation.

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life .

Basic: What computational tools are useful for predicting reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to study fluoropyrimidine ring resonance and amine protonation.

- Molecular Dynamics (MD): Simulate solvation effects in aqueous/DMSO environments.

- Docking Software (AutoDock Vina): Predict binding affinities to biological targets (e.g., enzymes with fluoropyrimidine-binding pockets) .

Advanced: How to troubleshoot low yields in hydrochloride salt formation?

Methodological Answer:

- Purification: Use recrystallization (EtOH/H₂O) or column chromatography (silica gel, CHCl₃:MeOH 9:1).

- Counterion Exchange: Replace Cl⁻ with PF₆⁻ or BF₄⁻ via metathesis to improve crystallinity.

- Acid Selection: Test HCl gas vs. concentrated HCl in diethyl ether for controlled protonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.